molecular formula C17H16ClN9O2 B2753383 4-chloro-1-ethyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 2034535-38-9

4-chloro-1-ethyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2753383
CAS No.: 2034535-38-9
M. Wt: 413.83
InChI Key: XCQCYKUQULFPHC-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a chloro group and an ethyl moiety at the 1-position. The carboxamide group at the 3-position connects to an ethyl chain terminated by a triazole ring, which is further linked to a 1,2,4-oxadiazole ring bearing a pyridin-3-yl substituent.

Properties

IUPAC Name

4-chloro-1-ethyl-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN9O2/c1-2-26-9-12(18)14(23-26)16(28)20-6-7-27-10-13(22-25-27)17-21-15(24-29-17)11-4-3-5-19-8-11/h3-5,8-10H,2,6-7H2,1H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQCYKUQULFPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with pyrazole-carboxamide derivatives synthesized in , such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a). Key differences include:

  • Heterocyclic Extensions : The target compound incorporates a triazole-oxadiazole-pyridine system, absent in simpler analogues like 3a–3p. This extension likely enhances π-π stacking and hydrogen-bonding capabilities, influencing binding affinity and solubility .
  • Substituent Diversity: Unlike 3a–3p, which feature aryl or halogenated aryl groups, the target compound includes a pyridinyl-oxadiazole motif. Pyridine rings are known to improve metabolic stability and bioavailability compared to purely aromatic substituents .

Table 1: Comparison of Key Structural Features

Compound Core Structure Key Substituents Heterocyclic Extensions
Target Compound Pyrazole-carboxamide Chloro, ethyl, triazole-ethyl Oxadiazole-pyridine
3a () Pyrazole-carboxamide Chloro, methyl, phenyl None
4-Chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide () Pyrazole-carboxamide Chloro, ethyl, pyridinyl None
Physicochemical Properties
  • Melting Points : Pyrazole-carboxamides in exhibit melting points (123–183°C) influenced by substituents. The target compound’s extended heterocyclic system may elevate its melting point beyond this range due to enhanced crystallinity and intermolecular interactions .
  • Spectroscopic Data : The ¹H-NMR of 3a–3p (δ 7.21–8.12 ppm for aromatic protons) aligns with expectations for the target compound’s pyrazole and pyridine signals. The oxadiazole and triazole protons may appear downfield (δ 8.5–9.5 ppm) due to electron-withdrawing effects .
Computational and Experimental Similarity Assessments

Per , structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound as distinct from simpler pyrazole-carboxamides due to its triazole-oxadiazole-pyridine system. Dissimilarity in 3D conformation could further differentiate its pharmacophore profile .

Preparation Methods

Ethyl 1-Ethyl-1H-Pyrazole-3-Carboxylate Formation

Ethyl acetoacetate reacts with ethyl hydrazinecarboxylate in acetic anhydride to form the pyrazole ring. Cyclocondensation at 80–90°C for 6 hours yields ethyl 1-ethyl-1H-pyrazole-3-carboxylate (75–80% yield). Saponification with aqueous NaOH (2 M, 70°C, 4 hours) produces 1-ethyl-1H-pyrazole-3-carboxylic acid.

Electrochemical Chlorination

Traditional chlorination using sulfuryl chloride (SO₂Cl₂) faces challenges like HCl byproduct corrosion and poor atom economy. The patent CN103556174A demonstrates electrochemical chlorination as a superior alternative:

  • Electrolyte : 1-Ethyl-1H-pyrazole-3-carboxylic acid (0.5 M) in tetrahydrofuran (THF)/HCl (3:1 v/v).
  • Conditions : Platinum electrodes, current density 0.4–1 A/cm², 2 hours.
  • Outcome : 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is obtained in 92% yield with 99% purity.

Table 1 : Chlorination Methods Comparison

Method Yield (%) Purity (%) Byproduct Handling
Sulfuryl Chloride 78 95 HCl neutralization
Electrochemical 92 99 HCl recycling

Construction of the 1,2,4-Oxadiazol-5-yl-1H-1,2,3-Triazole Moiety

The oxadiazole-triazole segment is assembled via cyclocondensation and Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

3-(Pyridin-3-yl)-1,2,4-Oxadiazole-5-Carboxylic Acid Synthesis

Nicotinonitrile reacts with hydroxylamine in ethanol (80°C, 8 hours) to form amidoxime, which undergoes cyclization with ethyl chlorooxoacetate (0°C, 2 hours) to yield 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid (68% yield).

Triazole Formation via CuAAC

The oxadiazole-carboxylic acid is converted to an alkyne intermediate using propargyl bromide (K₂CO₃, DMF, 50°C, 4 hours). Subsequent CuAAC with sodium azide and 2-chloroethylamine in THF/H₂O (1:1) at 25°C produces 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethylamine (74% yield).

Table 2 : Key Spectroscopic Data for Triazole-Oxadiazole Intermediate

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
4-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethylamine 8.92 (s, 1H, triazole), 7.85–8.45 (m, 4H, pyridine) 1679 (C=O), 2110 (C≡N)

Carboxamide Coupling: Final Assembly

The pyrazole carboxylic acid is activated as an acid chloride and coupled with the triazole-ethylamine intermediate.

Acid Chloride Formation

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid reacts with thionyl chloride (SOCl₂, 70°C, 3 hours) to form 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride (95% conversion). Excess SOCl₂ is removed via distillation under reduced pressure.

Amide Bond Formation

The acid chloride is added dropwise to a solution of 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethylamine in THF with triethylamine (TEA) as a base (0–5°C, 2 hours). The reaction proceeds at room temperature for 12 hours, yielding the target carboxamide in 82% yield after recrystallization (ethanol/water).

Table 3 : Optimization of Amide Coupling Conditions

Base Solvent Temperature (°C) Yield (%)
TEA THF 25 82
NaOH DCM 0 65
Pyridine Acetonitrile 40 71

Critical Analysis of Methodologies

Chlorination Efficiency

Electrochemical chlorination outperforms traditional methods by eliminating corrosive reagents and enabling HCl recycling. However, scalability requires specialized electrolysis equipment.

Heterocycle Compatibility

The oxadiazole-triazole linkage demands precise stoichiometry to avoid regioisomers. CuAAC ensures high specificity, but azide handling poses safety concerns.

Carboxamide Stability

The final amide bond is susceptible to hydrolysis under acidic conditions. Storage at 4°C in anhydrous DMSO is recommended.

Q & A

Q. How can the synthesis of the triazole-oxadiazole-pyridinyl hybrid core be optimized for higher yields?

The synthesis of the triazole-oxadiazole-pyridinyl hybrid often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by oxadiazole ring closure via cyclodehydration. Key optimizations include:

  • Catalyst selection : Copper sulfate/sodium ascorbate systems improve triazole formation efficiency (61% yield reported for analogous triazole synthesis) .
  • Solvent and temperature : THF/water mixtures at 50°C for 16 hours enhance reaction homogeneity and reduce side products .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity (>95%) .

Example Protocol :

StepReagents/ConditionsYieldReference
Triazole formationCuSO₄, sodium ascorbate, THF/H₂O, 50°C, 16h61%
Oxadiazole closureCDI (1,1'-carbonyldiimidazole), DMF, 80°C75%

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, triazole C=O at ~165 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₀ClN₉O₂: 482.1464) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the triazole-oxadiazole linkage (see analogous structures in ).

Advanced Research Questions

Q. How do structural modifications to the pyrazole or oxadiazole moieties influence biological activity?

  • Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Cl at position 4) enhances metabolic stability but may reduce solubility. Ethyl groups at N1 improve lipophilicity, aiding membrane penetration .
  • Oxadiazole vs. thiadiazole : Replacing oxadiazole with thiadiazole increases π-stacking potential but alters electronic profiles, affecting target binding (e.g., kinase inhibition IC₅₀ shifts from 0.2 µM to 1.8 µM) .
  • Data contradiction : Some studies report conflicting activity trends due to assay variability (e.g., cell-line-specific cytotoxicity). Cross-validation using orthogonal assays (e.g., SPR binding + enzymatic inhibition) is recommended .

Q. What strategies resolve low reproducibility in biological assays for this compound?

  • Aggregation control : Use detergents (e.g., 0.01% Tween-20) to prevent false positives in fluorescence-based assays .
  • Metabolic stability testing : Liver microsome assays (human/rat) identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation of the ethyl group) .
  • Counter-screening : Test against related targets (e.g., PARP vs. EGFR) to confirm selectivity .

Q. Can computational modeling predict binding modes to biological targets like kinases or proteases?

  • Molecular docking : AutoDock Vina or Glide simulations suggest the pyridinyl group occupies hydrophobic pockets in kinase ATP-binding sites (docking score: −9.2 kcal/mol) .
  • MD simulations : 100-ns trajectories reveal stable interactions between the oxadiazole ring and catalytic lysine residues (RMSD < 2.0 Å) .
  • Limitations : False positives arise from rigid-receptor approximations; hybrid QM/MM methods improve accuracy .

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